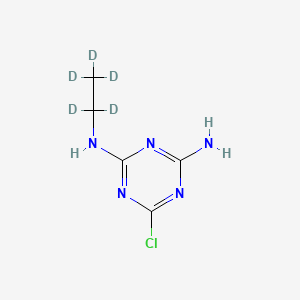

Desisopropyl Atrazine-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Degradation Kinetics and Mechanisms : DIA, a major degradation by-product of atrazine, exhibits equal toxicity to its parent compound. A study explored its degradation using advanced oxidation processes (AOPs) like UV radiation and peroxides, offering insights into removing such contaminants from water (Khan et al., 2017).

Estrogenic Properties and Aromatase Activity : Another study investigated the estrogenic properties of DIA, along with other herbicides and metabolites, in various human cell lines and animal models. It found that DIA, among others, induced aromatase activity, influencing estrogen production (Sanderson et al., 2001).

Reactivity with Sulfate Radicals : DIA was found to be highly reactive with sulfate radicals, indicating its potential for efficient removal from contaminated sources using specific radical-based degradation methods (Lutze et al., 2015).

Performance Reference Compounds in Environmental Monitoring : DIA-d5 was used as a performance reference compound in a passive sampler for monitoring polar herbicides in freshwater, highlighting its use in environmental analytical chemistry for assessing water quality and pollution levels (Mazzella et al., 2010).

Groundwater Contamination Studies : Research on groundwater from an agricultural watershed analyzed for atrazine and its metabolites, including DIA, indicating its prevalence in water systems influenced by agricultural activities (Pionke & Glotfelty, 1990).

Role in Advanced Oxidation Processes : A study evaluated the use of different energy systems like UV and microwaves for the photo-oxidation of atrazine, where degradation products including DIA were analyzed, suggesting its importance in understanding the pathways and efficacy of these oxidation processes (Moreira et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

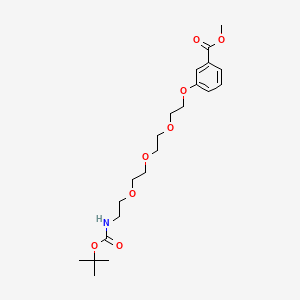

6-chloro-2-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN5/c1-2-8-5-10-3(6)9-4(7)11-5/h2H2,1H3,(H3,7,8,9,10,11)/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVENSCMCQBJAKW-ZBJDZAJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desisopropyl Atrazine-d5 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

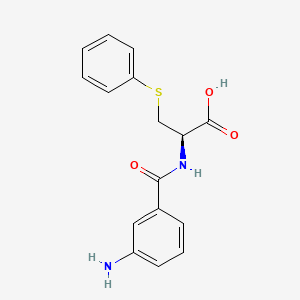

![N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8](/img/structure/B562903.png)

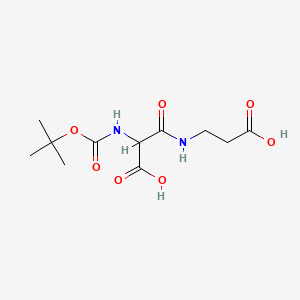

![tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate](/img/structure/B562909.png)

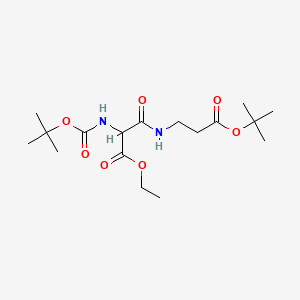

![2-[2-(2,6-dichloroanilino)-5-hydroxyphenyl]-N,N-dimethylacetamide](/img/structure/B562919.png)